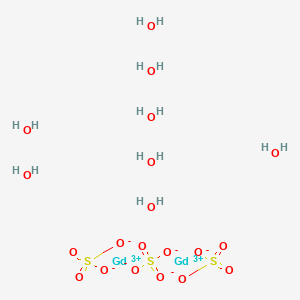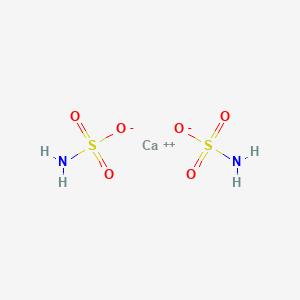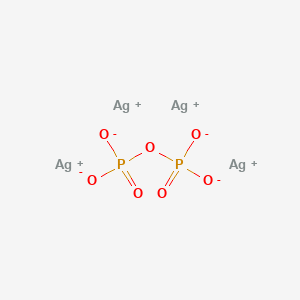
4-Nitrobenzyl thiocyanate
Vue d'ensemble
Description
4-Nitrobenzyl thiocyanate is an organic compound with the molecular formula C8H6N2O2S. It is a crystalline solid that ranges in color from colorless to pale yellow. This compound is known for its stability at room temperature but can become explosive under high temperatures or energy conditions. It is soluble in organic solvents such as ethanol and ether .
Applications De Recherche Scientifique
4-Nitrobenzyl thiocyanate has several applications in scientific research:
Biology: It serves as a probe in biochemical studies to investigate enzyme activities and protein interactions.
Medicine: Research explores its potential as a precursor for pharmaceutical compounds.
Industry: It is used in the production of dyes, agrochemicals, and other industrial chemicals
Mécanisme D'action
Target of Action
It is known to be used in organic synthesis , suggesting that its targets could be various organic compounds.
Mode of Action
The mode of action of 4-Nitrobenzyl thiocyanate involves a copper-photocatalyzed strategy that enables selective access to organic thiocyanates and isothiocyanates . The electronic nature of the aromatic system is a crucial factor defining the outcome of the reaction for forging either the kinetic C−S or the thermodynamic C−N bonds .
Biochemical Pathways
Mechanistic investigations support a radical pathway initiated by a reductive C−S bond cleavage of the substrates followed by a divergent inner-/outer-sphere interaction with copper depending on the electronic density of the formed intermediates . This process proceeds with high regio- and chemoselectivity and can also be applied for late-stage functionalization of bioactive molecules .
Pharmacokinetics
Its use in organic synthesis suggests that its absorption, distribution, metabolism, and excretion (adme) properties would be influenced by the specific conditions of the reaction it is used in .
Result of Action
The result of the action of this compound is the formation of organic thiocyanates and isothiocyanates . These products are useful building blocks in organic synthesis .
Action Environment
The action of this compound is influenced by environmental factors such as the presence of copper and light, which are necessary for the copper-photocatalyzed reaction . The electronic nature of the aromatic system also plays a crucial role in the outcome of the reaction .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The preparation of 4-nitrobenzyl thiocyanate typically involves the condensation of benzyl alcohol with thiocyanic acid, followed by nitration. The general synthetic route is as follows:
Condensation Reaction: Benzyl alcohol reacts with thiocyanic acid to form benzyl thiocyanate.
Nitration Reaction: The benzyl thiocyanate is then nitrated using a nitrating agent such as nitric acid to produce this compound.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. Safety measures are crucial due to the compound’s potential explosiveness under certain conditions .
Analyse Des Réactions Chimiques
Types of Reactions: 4-Nitrobenzyl thiocyanate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: The thiocyanate group can be substituted with other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are used.
Substitution: Nucleophiles like amines or alcohols can be used under basic conditions.
Major Products:
Oxidation Products: Sulfoxides and sulfones.
Reduction Products: Amino derivatives.
Substitution Products: Various substituted benzyl derivatives.
Comparaison Avec Des Composés Similaires
Benzyl thiocyanate: Lacks the nitro group, making it less reactive in nucleophilic substitution reactions.
4-Nitrobenzyl chloride: Similar structure but with a chloride group instead of a thiocyanate group, leading to different reactivity patterns.
4-Nitrobenzyl bromide: Similar to 4-nitrobenzyl chloride but with a bromide group, offering different reactivity and applications
Uniqueness: 4-Nitrobenzyl thiocyanate is unique due to the presence of both the nitro and thiocyanate groups, which confer distinct reactivity and versatility in synthetic applications. Its ability to undergo various chemical transformations makes it a valuable compound in organic synthesis .
Propriétés
IUPAC Name |
(4-nitrophenyl)methyl thiocyanate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6N2O2S/c9-6-13-5-7-1-3-8(4-2-7)10(11)12/h1-4H,5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NUMYTLIHYKESKM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CSC#N)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5074503 | |
| Record name | 1-Nitro-4-(thiocyanatomethyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5074503 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13287-49-5 | |
| Record name | (4-Nitrophenyl)methyl thiocyanate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=13287-49-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Thiocyanic acid, (p-nitrobenzyl) ester | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013287495 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-Nitrobenzyl thiocyanate | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=56364 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1-Nitro-4-(thiocyanatomethyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5074503 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | p-nitrobenzyl thiocyanate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.032.985 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What can the crystal structure tell us about the potential reactivity of 4-Nitrobenzyl thiocyanate?
A1: While the cited study [] primarily focuses on determining the crystal structure of this compound and its selenocyanate and tellurocyanate analogs, it provides valuable information about the compound's potential reactivity. The crystal structure reveals the spatial arrangement of atoms and the bond lengths within the molecule.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









![[2-Oxo-2-(2-phenylhydrazinyl)ethyl]thiourea](/img/structure/B79795.png)






